molecular formula C13H11BBr2O3 B1284268 (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid CAS No. 849062-27-7

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid

Cat. No. B1284268
CAS RN: 849062-27-7
M. Wt: 385.85 g/mol
InChI Key: JWOHGYXQGYSJMX-UHFFFAOYSA-N
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Description

The compound "(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in Suzuki cross-coupling reactions, and have applications in the synthesis of biologically active compounds and pharmaceutical agents .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis. For example, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, performing a lithium-bromine exchange, adding trimethyl borate, and then acidic hydrolysis . Although the specific synthesis of "(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid" is not detailed in the provided papers, similar methodologies could be applied.

Molecular Structure Analysis

Boronic acids can exhibit diverse molecular structures. X-ray analyses have shown that functionalized 2-formylphenylboronic acids can rearrange to form cyclic oxaborole derivatives, with the structure depending on the substituents present. For instance, a planar open form can be observed with a hydrogen-bonded carbonyl group, while a twisted conformer may show a weak carbonyl–boron interaction . These structural variations can significantly influence the reactivity and properties of the boronic acid derivatives.

Chemical Reactions Analysis

Boronic acids are pivotal in various chemical reactions. They participate in Pd^0-catalyzed cross-coupling reactions with aryl bromides to yield unsymmetrical biphenyls and terphenyls . Additionally, they are involved in the halodeboronation process, where aryl boronic acids are transformed into aryl bromides or chlorides under certain conditions . The coupling reaction of aryl bromides with arylboronic acids, catalyzed by palladium complexes, involves the formation of a palladium(II) intermediate with a coordinated boron anion, which is crucial for the transmetallation step .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, 3-bromophenylboronic acid has been studied using various experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as computational methods like density functional theory (DFT). These studies provide insights into the vibrational modes, chemical shifts, electronic transitions, and molecular orbitals of the compound. The molecular electrostatic potential surface (MEPs) and thermodynamic properties can also be determined, which are essential for understanding the reactivity and stability of the compound .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid and similar compounds have significant applications in synthesis and cross-coupling reactions. For instance, boronic acids are used extensively in Suzuki cross-coupling reactions, which are pivotal in constructing biologically active compounds and pharmaceutical agents (Szumigala et al., 2004). Such reactions are optimized for the synthesis of polybenzyls, demonstrating the potential for creating complex molecular structures (Klärner & Greiner, 1998).

Sensor Development and Analytical Chemistry

In analytical chemistry, derivatives of boronic acids, like the one , are utilized in developing sensors. For instance, boronic acid-functionalized nanoparticles have been created for optical nanosensors to detect carbohydrates, showcasing their potential in biomedical diagnostics (Cannizzo et al., 2005). Additionally, phenyl boronic acids, a category to which (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid belongs, are used for saccharide recognition due to their ability to bind with pendant diols, a feature instrumental in glucose sensing materials (Mu et al., 2012).

Material Science and Nanotechnology

These boronic acids have also found applications in material science. Their capability to anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes has been demonstrated. This property is significant for constructing materials with advanced optical and electronic properties (Mu et al., 2012).

properties

IUPAC Name

[3-bromo-2-[(3-bromophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBr2O3/c15-10-4-1-3-9(7-10)8-19-13-11(14(17)18)5-2-6-12(13)16/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHGYXQGYSJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBr2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584551
Record name {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid

CAS RN

849062-27-7
Record name {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849062-27-7
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